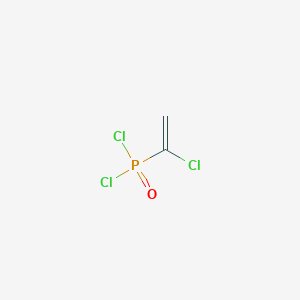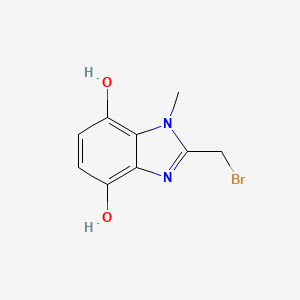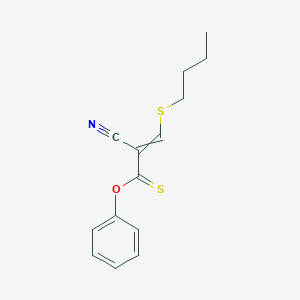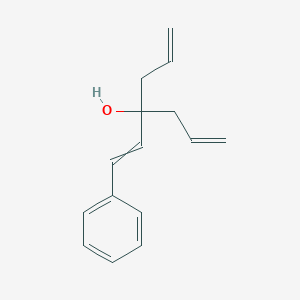
1,6-Heptadien-4-ol, 4-(2-phenylethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Heptadien-4-ol, 4-(2-phenylethenyl)-: is an organic compound with the molecular formula C15H18O . This compound is characterized by the presence of a heptadiene backbone with a hydroxyl group at the fourth position and a phenylethenyl group attached to the same carbon. It is a versatile compound used in various chemical reactions and has applications in different fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- can be synthesized through several methods. One common method involves the Mitsunobu reaction , where the hydroxyl group of 1,6-heptadien-4-ol is substituted with a nucleophile in the presence of a phosphine and an azodicarboxylate . This reaction is typically carried out under mild conditions and can be used to introduce various functional groups.
Industrial Production Methods: Industrial production of this compound may involve the coupling of protected nucleic acid bases with 1,6-heptadien-4-ol. This method allows for the synthesis of derivatives of guanine, adenine, thymine, and uracil .
Analyse Chemischer Reaktionen
Types of Reactions: 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bonds in the heptadiene backbone can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions like the Mitsunobu reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Phosphine and azodicarboxylate in the Mitsunobu reaction.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers and as a flavoring agent in the food industry.
Wirkmechanismus
The mechanism of action of 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenylethenyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function .
Vergleich Mit ähnlichen Verbindungen
1,6-Heptadien-4-ol: Lacks the phenylethenyl group, making it less hydrophobic and less reactive in certain chemical reactions.
4-Allyl-1,6-heptadien-4-ol: Contains an allyl group instead of a phenylethenyl group, leading to different reactivity and applications.
Uniqueness: 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- is unique due to the presence of both a hydroxyl group and a phenylethenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
92581-12-9 |
|---|---|
Molekularformel |
C15H18O |
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
4-(2-phenylethenyl)hepta-1,6-dien-4-ol |
InChI |
InChI=1S/C15H18O/c1-3-11-15(16,12-4-2)13-10-14-8-6-5-7-9-14/h3-10,13,16H,1-2,11-12H2 |
InChI-Schlüssel |
LNQTWWDXPHHJHS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(CC=C)(C=CC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)



![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)


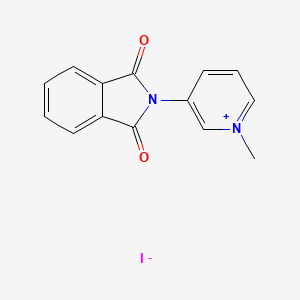
![1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane](/img/structure/B14349709.png)
